molecular formula C11H11ClN2O3 B8406452 2-Chloro-4,6,7-trimethoxyquinazoline

2-Chloro-4,6,7-trimethoxyquinazoline

Cat. No.: B8406452
M. Wt: 254.67 g/mol
InChI Key: DJGBNRINDNQIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modifications to substituent positions (e.g., chloro, methoxy, amino) significantly alter reactivity, solubility, and bioactivity.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-4,6,7-trimethoxyquinazoline

InChI

InChI=1S/C11H11ClN2O3/c1-15-8-4-6-7(5-9(8)16-2)13-11(12)14-10(6)17-3/h4-5H,1-3H3

InChI Key

DJGBNRINDNQIGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Their Properties

The following table summarizes structural and physicochemical data for quinazoline derivatives from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Applications/Notes
2-Chloro-4-amino-6,7-dimethoxyquinazoline 23680-84-4 C₁₀H₁₀ClN₃O₂ 239.66 g/mol Cl (2), NH₂ (4), OCH₃ (6,7) Intermediate in antihypertensive drugs (e.g., terazosin synthesis)
4-Chloro-6,7,8-trimethoxyquinazoline 154288-09-2 C₁₁H₁₁ClN₂O₃* 254.67 g/mol* Cl (4), OCH₃ (6,7,8) Research use; structural similarity >95% to other kinase inhibitors
4-Chloro-6,7-dimethoxyquinazoline 162364-72-9 C₁₀H₉ClN₂O₂ 224.65 g/mol Cl (4), OCH₃ (6,7) Precursor for antitumor agents
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline 221698-39-1 C₁₇H₁₄ClN₂O₂ 316.76 g/mol Cl (4), OCH₃ (6), OCH₂C₆H₅ (7) Experimental compound for solubility studies

*Estimated based on molecular formula.

Substituent Position Effects

  • Chloro Group Position: 2-Chloro derivatives (e.g., 2-Chloro-4-amino-6,7-dimethoxyquinazoline) exhibit enhanced electrophilicity at position 2, facilitating nucleophilic substitution reactions. This property is exploited in drug synthesis (e.g., coupling with piperazine derivatives) . 4-Chloro derivatives (e.g., 4-Chloro-6,7,8-trimethoxyquinazoline) are more stable under acidic conditions, making them suitable for prolonged pharmacological activity .
  • Methoxy Group Impact :

    • Increasing methoxy groups (e.g., from dimethoxy to trimethoxy) improves lipophilicity but may reduce aqueous solubility. For example, 4-Chloro-6,7,8-trimethoxyquinazoline shows higher membrane permeability than its dimethoxy analog .
  • Amino Group Influence: The amino group in 2-Chloro-4-amino-6,7-dimethoxyquinazoline enables hydrogen bonding, enhancing binding affinity to biological targets like α₁-adrenergic receptors .

Critical Research Findings

  • Reactivity Differences : 2-Chloro derivatives undergo faster substitution reactions than 4-chloro analogs due to steric and electronic effects .
  • Solubility Challenges : Trimethoxy derivatives (e.g., 4-Chloro-6,7,8-trimethoxyquinazoline) require formulation with co-solvents for in vivo studies due to poor aqueous solubility .
  • Safety Profiles: 2-Chloro-4-amino-6,7-dimethoxyquinazoline has a well-documented safety sheet (SDS), emphasizing handling precautions for its hydrochloride form .

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